REACTION_CXSMILES
|
BrC(C=O)C=O.Br[C:8]1[CH:9]=[CH:10][C:11]2[N:12]([C:14]([CH:17]=[O:18])=[CH:15][N:16]=2)[CH:13]=1.Br[C:20]1[CH:21]=[CH:22][C:23](N)=[N:24][CH:25]=1.C(#N)C>>[N:24]1[CH:25]=[CH:20][CH:21]=[C:22]([C:8]2[CH:9]=[CH:10][C:11]3[N:12]([C:14]([CH:17]=[O:18])=[CH:15][N:16]=3)[CH:13]=2)[CH:23]=1 |f:0.1|
|
Name
|
6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde Bromomalonaldehyde
|
Quantity
|
5230 mg
|
Type
|
reactant
|
Smiles
|
BrC(C=O)C=O.BrC=1C=CC=2N(C1)C(=CN2)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)N
|
Name
|
|
Quantity
|
5000 mg
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the product was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1C=CC=2N(C1)C(=CN2)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |